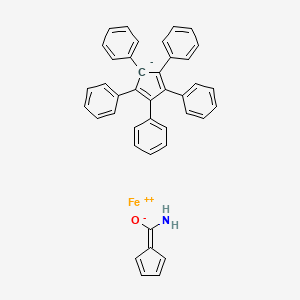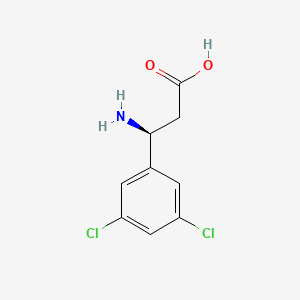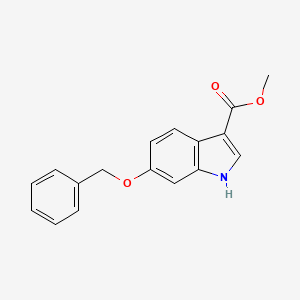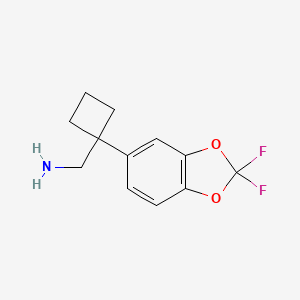
Fmoc-Gly-N(Hmb)-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Gly-N(Hmb)-Gly-OH is a compound used in peptide synthesis. It is a derivative of glycine, a simple amino acid, and is often used in solid-phase peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-N(Hmb)-Gly-OH typically involves the protection of the amino group of glycine with the Fmoc groupThe reaction conditions often involve the use of acid chlorides and coupling reagents such as N,O-dimethylhydroxylamine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Gly-N(Hmb)-Gly-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: Substitution reactions are common in peptide synthesis to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Acid chlorides:
Coupling reagents: Such as N,O-dimethylhydroxylamine hydrochloride for peptide bond formation.
Major Products Formed
The major products formed from these reactions are typically peptides with specific sequences and functionalities, depending on the intended application.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-Gly-N(Hmb)-Gly-OH is used in the synthesis of peptides and proteins. It is particularly useful in solid-phase peptide synthesis, where it helps in the stepwise construction of peptide chains .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicine, peptides synthesized using this compound are used in drug development and as therapeutic agents. They are also used in the development of diagnostic tools and vaccines.
Industry
In the industrial sector, this compound is used in the production of various peptide-based products, including cosmetics, food additives, and agricultural chemicals.
Mécanisme D'action
The mechanism of action of Fmoc-Gly-N(Hmb)-Gly-OH involves the protection of the amino group of glycine during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The Hmb group provides additional protection and stability during the synthesis process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Glycine: Similar in structure but lacks the Hmb group.
Fmoc-Lys(Me,Boc)-OH: Contains a lysine residue with different protecting groups.
Fmoc-Gly-N-carboxyanhydride: Another derivative of glycine used in peptide synthesis.
Uniqueness
Fmoc-Gly-N(Hmb)-Gly-OH is unique due to the presence of both the Fmoc and Hmb protecting groups. This combination provides enhanced stability and protection during peptide synthesis, making it particularly useful for the synthesis of complex peptides and proteins.
Propriétés
Formule moléculaire |
C27H26N2O7 |
|---|---|
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-(2-hydroxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H26N2O7/c1-35-17-11-10-16(24(30)13-17)12-23(26(32)33)29-25(31)14-28-27(34)36-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-11,13,22-23,30H,12,14-15H2,1H3,(H,28,34)(H,29,31)(H,32,33)/t23-/m0/s1 |
Clé InChI |
HGJOCRVDNRTQME-QHCPKHFHSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
SMILES canonique |
COC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester](/img/structure/B12277894.png)
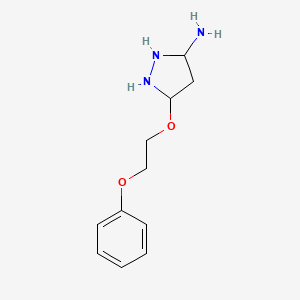
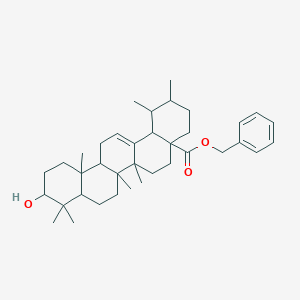

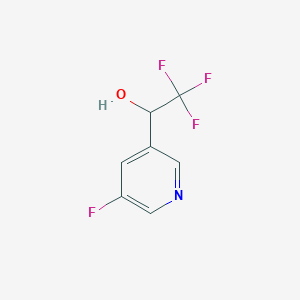
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B12277913.png)
![4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12277926.png)
![Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate](/img/structure/B12277938.png)
![Decanoic acid,(1aR,1bS,4aR,7aS,7bR,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6-trimethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester](/img/structure/B12277939.png)
